ProINDY vs. INDY: Overcoming Cell Permeability Barriers for Intracellular Target Engagement
ProINDY is an acetylated prodrug specifically designed to address the poor cellular permeability of the parent compound INDY. In COS7 cells overexpressing DYRK1A, INDY alone requires extracellular concentrations of 3 μM to 30 μM to achieve dose-dependent inhibition of tau protein phosphorylation at Thr212 . ProINDY, upon cellular uptake and intracellular deacetylation, releases active INDY within the cell, enabling target engagement at lower effective extracellular concentrations and overcoming the membrane permeability barrier that limits INDY's direct application in cell-based assays . This prodrug strategy is essential for in vivo studies, as demonstrated in Xenopus embryo models [1].
| Evidence Dimension | Cellular permeability and intracellular target engagement |
|---|---|
| Target Compound Data | ProINDY: cell-permeable prodrug; inhibits tau phosphorylation at Thr212 in DYRK1A-overexpressing COS7 cells following intracellular conversion to INDY |
| Comparator Or Baseline | INDY: poor cell permeability; requires 3–30 μM extracellular concentration for dose-dependent inhibition of tau phosphorylation in COS7 cells |
| Quantified Difference | Qualitative difference: ProINDY enables intracellular delivery and target engagement; INDY exhibits limited passive diffusion across cell membranes |
| Conditions | COS7 cells overexpressing DYRK1A; tau protein Thr212 phosphorylation assay |
Why This Matters
Researchers requiring DYRK1A inhibition in intact cellular systems or in vivo models must select ProINDY, as the parent compound INDY is unsuitable for experiments requiring passive membrane permeability.
- [1] Ogawa Y, Nonaka Y, Goto T, Ohnishi E, Hiramatsu T, Kii I, et al. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A. Nat Commun. 2010;1:86. doi:10.1038/ncomms1090. PMID: 20981014. View Source
